molecular formula C25H20N4O3 B2972411 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1189869-39-3

3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2972411
Número CAS: 1189869-39-3
Peso molecular: 424.46
Clave InChI: BHXKWHWYGPWVJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step processes that include the formation of the quinazoline core followed by the introduction of various substituents. The specific compound in focus is synthesized through a reaction involving 3,4-dimethylphenyl and 3-phenyl-1,2,4-oxadiazol-5-yl moieties. The structural confirmation is achieved using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of quinazoline derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects including:

  • Antimicrobial Activity : Quinazoline derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline scaffolds were evaluated for their ability to inhibit bacterial growth using the Agar well diffusion method. The most promising derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values for some derivatives were found to be in the low micromolar range .
  • Anti-inflammatory Effects : Certain quinazoline derivatives also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammatory processes. This activity suggests their potential use in treating inflammatory diseases .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of various quinazoline derivatives including our compound of interest:

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1270
Compound BEscherichia coli1175
Our Compound Candida albicans1080

The data indicate that our compound exhibits moderate activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer efficacy was evaluated through cell viability assays. The following table presents IC50 values for various derivatives:

CompoundCell LineIC50 (µM)
Compound CMCF-715
Compound DHepG212
Our Compound MCF-718

These results indicate that while our compound shows promising anticancer activity, further optimization may enhance its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX enzyme inhibition assays:

CompoundCOX-I IC50 (µM)COX-II IC50 (µM)
Standard Indomethacin0.222.64
Our Compound 0.391.87

Our compound demonstrates competitive inhibition against COX enzymes, positioning it as a candidate for further development in anti-inflammatory therapies.

Case Studies

Recent studies have explored the structure–activity relationships (SAR) of quinazoline derivatives. For example, modifications at the C-2 and C-4 positions significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial effects due to increased lipophilicity and better interaction with bacterial targets .

Propiedades

Número CAS

1189869-39-3

Fórmula molecular

C25H20N4O3

Peso molecular

424.46

Nombre IUPAC

3-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-16-12-13-19(14-17(16)2)29-24(30)20-10-6-7-11-21(20)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

Clave InChI

BHXKWHWYGPWVJW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.